1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole is a fluorinated organic compound characterized by the presence of a difluoromethyl group, a methyl group, and a nitro group attached to a pyrazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available pyrazole derivatives.
Methylation: The final step involves the methylation of the pyrazole ring, which can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo oxidation reactions to form nitroso derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amine group, resulting in the formation of aminopyrazoles.
Substitution: The pyrazole ring can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters, and other oxidized forms.
Reduction Products: Aminopyrazoles and other reduced derivatives.
Substitution Products: Various substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism can vary based on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
1-(Trifluoromethyl)-3-methyl-4-nitro-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
3-Methyl-4-nitro-1H-pyrazole: Lacks the fluorine atoms present in the difluoromethyl group.
1-(Difluoromethyl)-3-methyl-1H-pyrazole: Similar but without the nitro group.
Uniqueness: 1-(Difluoromethyl)-3-methyl-4-nitro-1H-pyrazole is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties compared to similar compounds. The difluoromethyl group enhances lipophilicity and hydrogen bonding ability, while the nitro group provides reactivity and potential for further functionalization.
Properties
IUPAC Name |
1-(difluoromethyl)-3-methyl-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2N3O2/c1-3-4(10(11)12)2-9(8-3)5(6)7/h2,5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGJNGZHYWMYPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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